2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carbaldehyde
Overview
Description
4’-Formylbenzo-15-crown 5-Ether is a crown ether compound with the molecular formula C15H20O6. It is known for its ability to form stable complexes with various cations, particularly alkali and alkaline earth metal ions. This property makes it valuable in various fields, including chemistry, biology, and industrial applications.
Mechanism of Action
Target of Action
4’-Formylbenzo-15-crown 5-Ether is a macrocyclic compound that belongs to the class of crown ethers . It is known to act as a ligand in metal-catalyzed reactions . The primary targets of this compound are metal cations, with which it forms complexes . These metal cations play crucial roles in various biochemical processes.
Mode of Action
The compound enhances the reactivity and selectivity of metal-catalyzed reactions by coordinating with metal cations . This interaction results in the formation of a complex that can participate in further reactions. The exact nature of these changes depends on the specific metal cation involved and the reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Formylbenzo-15-crown 5-Ether typically involves a two-step procedure. The first step is the preparation of N2O Schiff bases by the condensation of hydrazine with salicylaldehyde, 3-methoxysalicylaldehyde, or 2-hydroxy-1-naphthaldehyde. The second step involves the reaction of the resulting NH2 functionalized compounds with 4’-formyl-benzo-15-crown-5 .
Industrial Production Methods: Industrial production methods for 4’-Formylbenzo-15-crown 5-Ether are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4’-Formylbenzo-15-crown 5-Ether undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
4’-Formylbenzo-15-crown 5-Ether has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry due to its strong chelating properties with certain cations.
Biology: It plays a role in membrane separation processes and as a component in fiber optic chemical sensors.
Medicine: Its ability to form stable complexes with metal ions makes it useful in drug delivery systems and diagnostic imaging.
Industry: It is used in phase transfer catalysis and as a sensor for detecting metal ions.
Comparison with Similar Compounds
Benzo-15-crown-5: Similar structure but lacks the formyl group.
Dibenzo-18-crown-6: Larger crown ether with two benzene rings and six oxygen atoms.
4’-Hydroxybenzo-15-crown-5: Similar structure but with a hydroxy group instead of a formyl group.
Uniqueness: 4’-Formylbenzo-15-crown 5-Ether is unique due to the presence of the formyl group, which allows for additional chemical modifications and reactions. This makes it more versatile in applications compared to its analogs .
Properties
IUPAC Name |
2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c16-12-13-1-2-14-15(11-13)21-10-8-19-6-4-17-3-5-18-7-9-20-14/h1-2,11-12H,3-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJIKIAWNPEHOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=C(C=C(C=C2)C=O)OCCOCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70314828 | |
Record name | 4'-Formylbenzo-15-crown-5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70314828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60835-73-6 | |
Record name | 4′-Formylbenzo-15-crown-5 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60835-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 288923 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060835736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS003115598 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288923 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4'-Formylbenzo-15-crown-5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70314828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Formylbenzo-15-crown 5-Ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of incorporating a 15-crown-5 ether moiety into the novel stilbene ligands?
A1: The abstract highlights that the 15-crown-5 ether moiety is crucial for the synthesis of novel ligands. These ligands are designed to selectively bind with specific metal ions. The 15-crown-5 ether moiety, known for its ability to complex with certain cations, likely contributes to this selectivity. [] The researchers aimed to create ligands containing both a 15-crown-5 ether moiety and various six-membered heterocyclic residues. This combination was achieved through the condensation of methyl-substituted six-membered heterocyclic bases with 4'-formylbenzo-15-crown-5 ether.
Q2: What were the main findings of the research regarding the synthesis of these novel ligands?
A2: The research found that using tBuOK (potassium tert-butoxide) in DMF (dimethylformamide) as a solvent system led to the most efficient synthesis of the desired ligands. [] Additionally, the researchers observed competition between mono- and bis-condensation reactions when dimethyl-substituted heterocyclic bases were used. This finding suggests that the specific substitution pattern on the heterocyclic base influences the reaction pathway and the final ligand structure. The research emphasizes the role of complex formation during the synthesis, highlighting its importance in achieving the desired ligand structures.
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